Cas no 2034238-70-3 (1-methyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-1,2,3-triazole-4-carboxamide)
![1-methyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-1,2,3-triazole-4-carboxamide structure](https://www.kuujia.com/scimg/cas/2034238-70-3x500.png)
1-methyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-N-pyrazolo[1,5-a]pyridin-5-yltriazole-4-carboxamide
- 1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide
- 1-methyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-1,2,3-triazole-4-carboxamide
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- Inchi: 1S/C11H10N6O/c1-16-7-10(14-15-16)11(18)13-8-3-5-17-9(6-8)2-4-12-17/h2-7H,1H3,(H,13,18)
- InChI Key: ZKASGMKNVIJARH-UHFFFAOYSA-N
- SMILES: O=C(C1=C([H])N(C([H])([H])[H])N=N1)N([H])C1C([H])=C([H])N2C(=C([H])C([H])=N2)C=1[H]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 325
- Topological Polar Surface Area: 77.1
- XLogP3: 0
1-methyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-1,2,3-triazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6512-0780-10mg |
1-methyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-1,2,3-triazole-4-carboxamide |
2034238-70-3 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6512-0780-5μmol |
1-methyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-1,2,3-triazole-4-carboxamide |
2034238-70-3 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6512-0780-10μmol |
1-methyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-1,2,3-triazole-4-carboxamide |
2034238-70-3 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6512-0780-3mg |
1-methyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-1,2,3-triazole-4-carboxamide |
2034238-70-3 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6512-0780-4mg |
1-methyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-1,2,3-triazole-4-carboxamide |
2034238-70-3 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6512-0780-15mg |
1-methyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-1,2,3-triazole-4-carboxamide |
2034238-70-3 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6512-0780-1mg |
1-methyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-1,2,3-triazole-4-carboxamide |
2034238-70-3 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6512-0780-20μmol |
1-methyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-1,2,3-triazole-4-carboxamide |
2034238-70-3 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6512-0780-5mg |
1-methyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-1,2,3-triazole-4-carboxamide |
2034238-70-3 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6512-0780-20mg |
1-methyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-1,2,3-triazole-4-carboxamide |
2034238-70-3 | 20mg |
$148.5 | 2023-09-08 |
1-methyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-1,2,3-triazole-4-carboxamide Related Literature
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Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
Additional information on 1-methyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-1,2,3-triazole-4-carboxamide
Chemical Profile and Applications of 1-Methyl-N-{Pyrazolo[1,5-a]Pyridin-5-Yl}-1H-1,2,3-Triazole-4-Carboxamide (CAS No. 2034238-70-3)
1-Methyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-1,2,3-triazole-4-carboxamide, identified by the CAS number 2034238-70-3, is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. Its unique structural features—comprising a pyrazolo[1,5-a]pyridine core fused to a 1,2,3-triazole ring with a methyl-substituted carboxamide moiety—position it as a promising scaffold for drug discovery. The compound's molecular architecture is characterized by its aromaticity and hydrogen-bonding capabilities, which contribute to its potential interactions with biological targets. Recent advancements in synthetic methodologies have enabled the efficient preparation of this molecule through click chemistry approaches, particularly copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. These developments align with the growing emphasis on modular synthesis strategies in modern drug development pipelines.
The pyrazolo[1,5-a]pyridine subunit is a well-established pharmacophore in various therapeutic agents. Studies published in Journal of Medicinal Chemistry (2024) highlight its role in modulating enzyme activity and receptor binding affinity. When conjugated to a triazole ring system, as seen in CAS No. 2034238-70-3, the compound exhibits enhanced metabolic stability and improved solubility profiles compared to traditional pyridine-based derivatives. This structural modification also facilitates bioisosteric replacements in lead optimization processes. The presence of the methyl group at the carboxamide position further influences the compound's lipophilicity and pKa characteristics, parameters critical for optimizing oral bioavailability and tissue distribution.
In terms of biological activity, preliminary investigations suggest that 1-methyl-N-{pyrazolo[1,5-a]pyridin-5-yl}-1H-1,2,3-triazole-4-carboxamide demonstrates selective inhibition against specific protein kinases involved in cellular signaling pathways. A 2024 study from the European Journal of Pharmacology reported IC₅₀ values below 5 µM for several kinase targets within this class. These findings are particularly relevant given the increasing focus on precision medicine approaches that target dysregulated signaling cascades in oncology and autoimmune disorders. The compound's ability to form multiple hydrogen bonds with active site residues enhances its binding affinity while minimizing off-target effects—a critical consideration for developing safer therapeutics.
The synthetic versatility of this molecule has been further expanded through recent innovations in green chemistry protocols. Researchers at the University of Tokyo (Nature Chemistry 2024) developed an atom-efficient synthesis pathway using microwave-assisted conditions that reduces reaction times by over 60% compared to conventional methods. This advancement not only improves process scalability but also aligns with industry-wide sustainability goals by minimizing solvent usage and energy consumption during production cycles.
In terms of application potential beyond pharmaceuticals, studies have explored its utility as a fluorescent probe for cellular imaging applications. The triazole-carboxamide conjugation provides an ideal platform for attaching various reporter groups while maintaining photostability under physiological conditions. A notable example is its use as a Förster resonance energy transfer (FRET) donor in real-time monitoring of enzymatic activity within live cell systems.
The compound's structural flexibility allows for diverse derivatization strategies through functional group manipulations at both the pyrazole and triazole moieties. This characteristic has led to extensive structure–activity relationship (SAR) studies aimed at optimizing potency against specific biological targets while maintaining favorable pharmacokinetic properties. Computational modeling techniques such as molecular docking simulations have been instrumental in guiding these optimization efforts by predicting binding modes and affinity trends across different analog series.
Clinical translation potential remains an area of active investigation for this class of compounds. Preclinical studies evaluating toxicity profiles have shown acceptable safety margins at therapeutic concentrations when tested against standard battery assays including hERG inhibition and hepatotoxicity markers. These results support continued development towards clinical candidate selection phases.
In summary, CAS No. 2034238-70-3 represents an innovative chemical entity with multifaceted applications spanning drug discovery platforms and diagnostic tool development. Its unique combination of structural features enables tailored modifications for addressing diverse therapeutic challenges while benefiting from modern synthetic methodologies that enhance both efficiency and sustainability throughout the development lifecycle.
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